molecular formula C10H10BrNO2 B8587466 5-bromo-2-formyl-N,N-dimethylbenzamide

5-bromo-2-formyl-N,N-dimethylbenzamide

Cat. No. B8587466
M. Wt: 256.10 g/mol
InChI Key: WFANJAJBYMOLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-formyl-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C10H10BrNO2 and its molecular weight is 256.10 g/mol. The purity is usually 95%.
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properties

Product Name

5-bromo-2-formyl-N,N-dimethylbenzamide

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

5-bromo-2-formyl-N,N-dimethylbenzamide

InChI

InChI=1S/C10H10BrNO2/c1-12(2)10(14)9-5-8(11)4-3-7(9)6-13/h3-6H,1-2H3

InChI Key

WFANJAJBYMOLKG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Br)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100 mL round-bottom flask was charged with 5-bromo-2-formylbenzoic acid (350 mg, 1.53 mmol, 1.00 equiv), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (355 mg, 1.85 mmol, 1.20 equiv), 1-hydroxybenzotrizole (315 mg, 2.33 mmol, 1.50 equiv), dichloromethane (10 mL). The resulting solution was stirred for 15 min at room temperature. Dimethylamine (208 mg, 4.61 mmol, 3.00 equiv) was added. The resulting solution was stirred overnight at room temperature, diluted with water (20 mL), extracted with dichloromethane (3×20 mL) and the organic layers were combined, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was chromatographed on a silica gel column with ethyl acetate/petroleum ether (50/50) to provide 86.0 mg (22% yield) of 5-bromo-2-formyl-N,N-dimethylbenzamide as light yellow oil. LCMS (ESI, m/z): 256 [M+H]+.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
355 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
208 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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